3-Bromo-4-cyclopent-1-enyl-pyridine
Description
3-Bromo-4-cyclopent-1-enyl-pyridine is a brominated pyridine derivative characterized by a cyclopentenyl substituent at the 4-position and a bromine atom at the 3-position. Its molecular formula is C₁₀H₉BrN, with a molecular weight of 223.09 g/mol. The compound’s structure combines the aromatic pyridine ring with a strained cyclopentenyl group, which introduces unique steric and electronic properties. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical applications. The bromine atom serves as a reactive site for functionalization, while the cyclopentenyl group may influence regioselectivity and stability in downstream reactions.
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3-bromo-4-(cyclopenten-1-yl)pyridine |
InChI |
InChI=1S/C10H10BrN/c11-10-7-12-6-5-9(10)8-3-1-2-4-8/h3,5-7H,1-2,4H2 |
InChI Key |
LWJOAALCNVOJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- The cyclopentenyl group in 3-Bromo-4-cyclopent-1-enyl-pyridine introduces steric challenges that may slow reaction kinetics compared to the less hindered 2-Bromo-3-methylpyridine .
Reactivity in Cross-Coupling Reactions
Bromopyridines are widely used in cross-coupling reactions. Comparative studies suggest:
- 3-Bromo-4-cyclopent-1-enyl-pyridine : The bulky cyclopentenyl group may limit accessibility to catalytic sites in palladium-mediated reactions, requiring optimized conditions (e.g., higher temperatures or bulkier ligands). However, the strained ring could enhance reactivity in ring-opening transformations.
- 2-Bromo-3-methylpyridine : The methyl group’s electron-donating nature improves oxidative addition efficiency in Suzuki couplings, yielding higher reaction rates under standard conditions .
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